2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is a chemical compound characterized by its unique structural features, which include a pyrimidine ring and a benzoic acid moiety. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and biological research.
The compound is synthesized through various chemical methods, primarily involving the reaction of specific pyrimidine derivatives with benzoic acid derivatives under controlled conditions.
This compound falls under the category of organic compounds, specifically as an aromatic carboxylic acid derivative due to the presence of the benzoic acid structure. Its classification can also extend to heterocyclic compounds due to the pyrimidine ring.
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid typically involves multi-step reactions. A common synthetic route begins with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst.
The molecular formula for 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is , and its molecular weight is approximately 290.27 g/mol.
| Property | Data |
|---|---|
| CAS Number | 113763-72-7 |
| IUPAC Name | 2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methylbenzoic acid |
| InChI Key | TWWUBQGYUYOWEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)O |
The compound can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid involves its interaction with specific biological targets within cells. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways affected by this compound require further detailed studies to elucidate fully.
The compound is typically a solid at room temperature with a specific melting point that can vary based on purity levels.
The core compound 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid follows systematic IUPAC conventions. The name delineates:
Isomeric differentiation is critical due to positional variations in methyl substitution on the benzoic acid ring. For example:
Table 1: Isomeric Differentiation of Key Analogues
| Compound Name | CAS Number | Substitution Position | Molecular Formula |
|---|---|---|---|
| 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid | Not documented | Benzoic acid, 3-methyl | C₁₄H₁₄N₂O₅ |
| 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid | 113763-72-7 | Benzoic acid, 6-methyl | C₁₄H₁₄N₂O₅ |
| 3-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid | 387350-58-5 | No methyl substitution | C₁₃H₁₂N₂O₅ |
The compound features a biplanar architecture with two distinct ring systems:
Key structural attributes include:
Table 2: Key Structural Features
| Structural Element | Bond Lengths/Angles | Spatial Role |
|---|---|---|
| Pyrimidinyl C2-O bond | ~1.36 Å | Ether linkage to benzoate ring |
| Benzoate C2-O bond | ~1.38 Å | Ether linkage to pyrimidine ring |
| C(O)-OH bond | ~1.22 Å (C=O), ~1.32 Å (C-OH) | Hydrogen-bonding capability |
| Dihedral angle (pyrimidine:benzoate) | 65–85° | Controls conjugation and steric accessibility |
Ortho, meta, and para substitutions drastically alter steric, electronic, and biological properties:
Ortho-Substituted Analogues (e.g., 6-Methyl isomer)
O=C(O)C1=C(C)C=CC=C1OC2=NC(OC)=CC(OC)=N2 [5]. Meta/ Para-Substituted Analogues
Impact of Methyl Position
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5